molecular formula C12H11NO4 B3433699 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid CAS No. 51726-50-2

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Cat. No. B3433699
CAS RN: 51726-50-2
M. Wt: 233.22 g/mol
InChI Key: FRMATZBTAXOKFT-UHFFFAOYSA-N
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Description

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO4/c1-2-17-7-3-4-10-8 (5-7)11 (14)9 (6-13-10)12 (15)16/h3-6H,2H2,1H3, (H,13,14) (H,15,16) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is used in a wide range of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent for the synthesis of other compounds, and as a ligand in coordination chemistry. It is also used as a fluorescent probe for the detection of metal ions and as a reagent for the determination of free radicals. Furthermore, this compound is used in the synthesis of drugs, such as antifungal agents, and in the synthesis of polymers.

Mechanism of Action

Target of Action

The primary targets of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid are currently unknown. This compound belongs to the quinoline family, which is known for its diverse biological activities . .

Mode of Action

Without specific target information, it’s challenging to describe the exact mode of action of this compound. Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Given the broad-ranging activities of quinoline derivatives, it’s likely that multiple pathways could be affected . More detailed studies are required to understand the compound’s impact on biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a member of the quinoline family, it may share some of the biological activities common to these compounds, such as antimicrobial, antimalarial, or anticancer effects . .

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid in laboratory experiments is its low cost and availability. It is also easy to store and handle, and it is relatively stable in a variety of conditions. However, the compound is toxic and can cause skin irritation, so it should be handled with care.

Future Directions

There are a number of potential future directions for the use of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid. One potential direction is the development of new drugs and therapies based on the compound. Another potential direction is the use of the compound in the synthesis of polymers and other materials. Additionally, this compound could be used in the development of new fluorescent probes for the detection of metal ions and other molecules. Finally, the compound could be used to develop new catalysts for organic synthesis.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

6-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMATZBTAXOKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349456
Record name 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51726-50-2, 303121-10-0
Record name 6-Ethoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51726-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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